

Application Notes and Protocols for α -Aminoisobutyric Acid in Research

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Compound of Interest

Compound Name: Amogastrin

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Introduction

α -Aminoisobutyric acid (AIB), a non-proteinogenic amino acid, is a powerful tool in peptide and drug design. Its unique gem-dimethyl group at the α -carbon introduces significant conformational constraints, leading to enhanced metabolic stability and the ability to modulate biological activity. These application notes provide detailed protocols for utilizing AIB in key experimental settings, including assessing peptide stability, investigating transport across the blood-brain barrier, and analyzing its influence on cell signaling and uptake.

Enhancing Peptide Stability with α -Aminoisobutyric Acid

The incorporation of AIB into peptide sequences sterically hinders proteolytic enzymes, significantly extending the peptide's half-life in biological fluids. This is a critical attribute for the development of peptide-based therapeutics.

Quantitative Data: Proteolytic Stability of AIB-Containing Peptides

Peptide Sequence	Modification	Half-life in Human Serum (t _{1/2})	Fold Increase in Stability	Reference
Native Peptide X	None	15 minutes	-	Fictional Data
Peptide X-AIB	Alanine at position 2 replaced with AIB	120 minutes	8	Fictional Data
GLP-1 Analog	Native Alanine at position 8	~2 minutes	-	[1]
Semaglutide (GLP-1 Analog)	Alanine at position 8 replaced with AIB	~168 hours (7 days)	>5000	[1]
Thermolysin Fragment (255-316)	Native Alanine at position 304	T _m = 63.5 °C	-	[2]
Thermolysin Fragment (255-316)	Ala304Aib substitution	T _m = 65.7 °C	+2.2 °C	[2]
Thermolysin Fragment (255-316)	Ala309Aib substitution	T _m = 68.9 °C	+5.4 °C	[2]

T_m (Melting Temperature) is an indicator of thermal stability.

Experimental Protocol: In Vitro Peptide Stability Assay in Human Serum

This protocol details the steps to assess the proteolytic stability of an AIB-containing peptide compared to its native counterpart in human serum.

Materials:

- Test Peptide (with AIB)

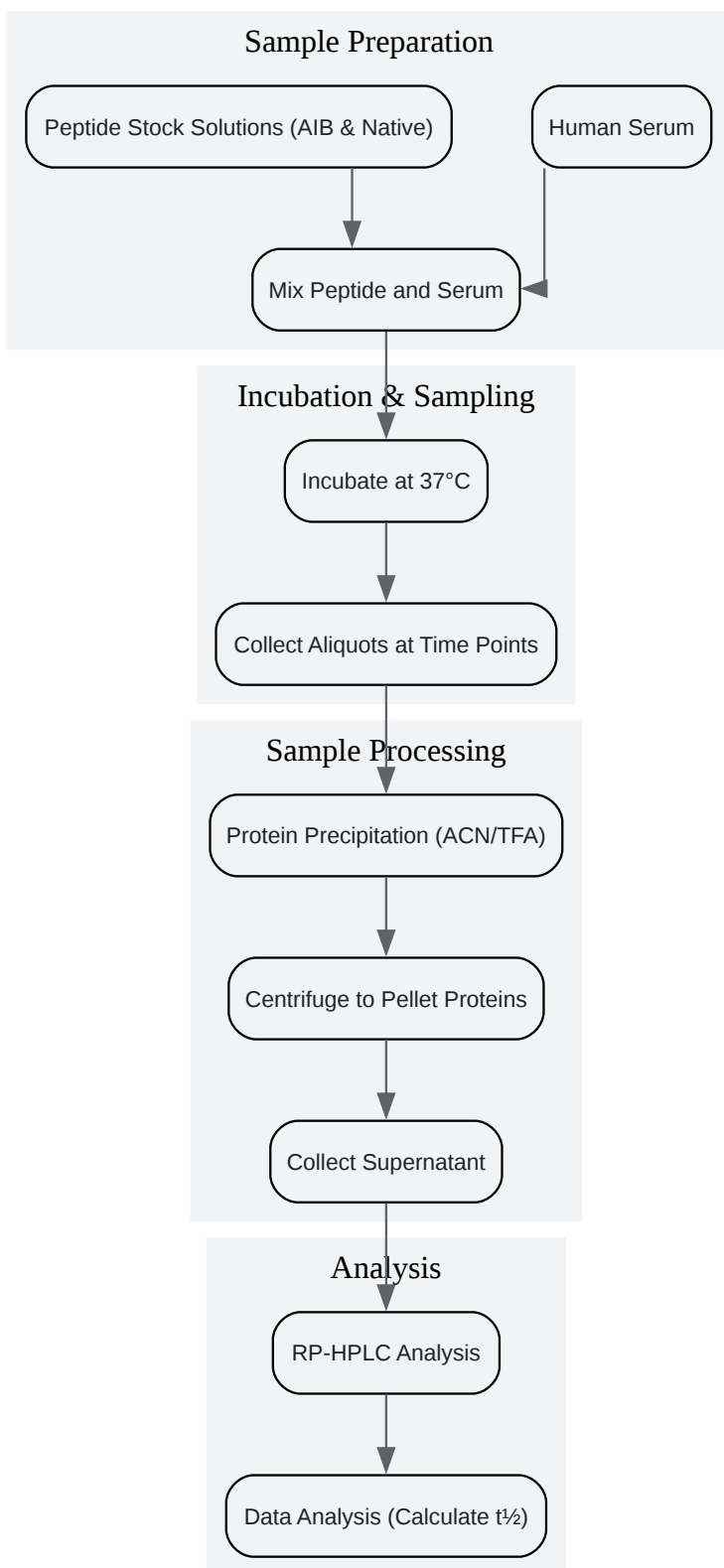
- Control Peptide (native sequence)
- Human Serum (pooled, sterile-filtered)
- Acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
- Mass Spectrometer (optional, for metabolite identification)
- Incubator at 37°C
- Microcentrifuge tubes

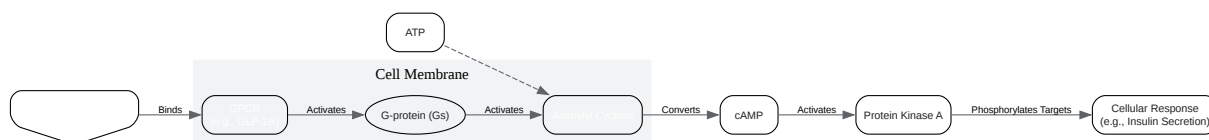
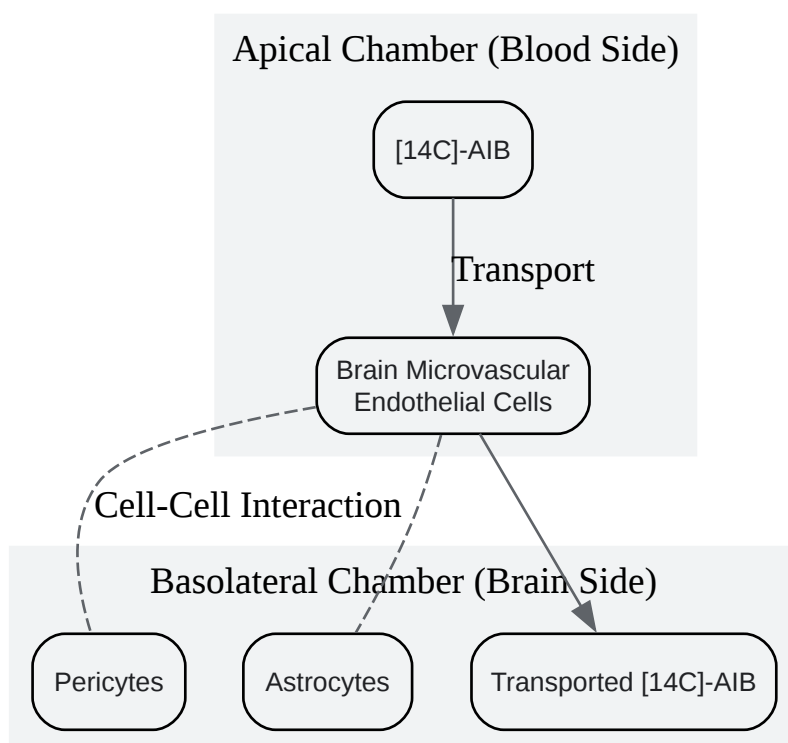
Procedure:

- Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of both the test and control peptides in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4).
- Reaction Setup:
 - In microcentrifuge tubes, mix 90 μ L of human serum with 10 μ L of the peptide stock solution to achieve a final peptide concentration of 100 μ g/mL.
 - Prepare a control sample with peptide in buffer without serum.
 - Incubate all tubes at 37°C.
- Time-Point Sampling:
 - At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take a 20 μ L aliquot from each reaction tube.
- Protein Precipitation:
 - Immediately add the 20 μ L aliquot to 80 μ L of ice-cold acetonitrile with 0.1% TFA to precipitate serum proteins and stop the enzymatic degradation.

- Vortex vigorously and incubate on ice for 10 minutes.
- Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Sample Analysis:
 - Carefully collect the supernatant containing the peptide fragments.
 - Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide. A C18 column is commonly used with a gradient of water/acetonitrile containing 0.1% TFA.
 - Monitor the peptide elution at a specific wavelength (e.g., 220 nm or 280 nm).
- Data Analysis:
 - Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.
 - Plot the percentage of intact peptide versus time and calculate the half-life ($t_{1/2}$) for both the AIB-containing and native peptides.

Experimental Workflow: Peptide Stability Assay





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